molecular formula C8H6N2O3 B8692056 5-(2-Furanylmethylidene)imidazolidine-2,4-dione

5-(2-Furanylmethylidene)imidazolidine-2,4-dione

Cat. No. B8692056
M. Wt: 178.14 g/mol
InChI Key: NTRZCUHJPUNEDE-UHFFFAOYSA-N
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Patent
US04124760

Procedure details

A solution of hydantoin (10 g), fused sodium acetate (20 g), and freshly distilled furfural (12 g) in acetic acid (40 ml) was heated under reflux for 11/4 hours. The dark solution was poured into cold water (400 ml) to precipitate the dark green/yellow product, which was washed with water until neutral and then with cold ethanol to give 14 g (80% theoretical yield) of 5-furfurylidenehydantoin m.p. 232°-5° (decomp.) (H. L. Wheeler and C. Hoffman, Amer. Chem. J., 1911, 45, 368, quote m.p. 232°.) The material was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
fused sodium acetate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH:8](=O)[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1.O>C(O)(=O)C>[CH:8](=[C:7]1[NH:1][C:2](=[O:3])[NH:4][C:5]1=[O:6])[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
fused sodium acetate
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 11/4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to precipitate the dark green/yellow product, which
WASH
Type
WASH
Details
was washed with water until neutral and then with cold ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)=C1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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